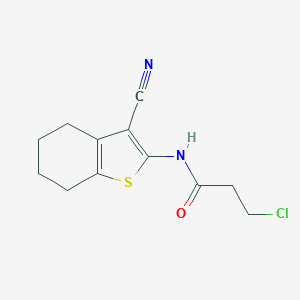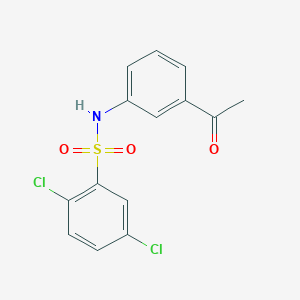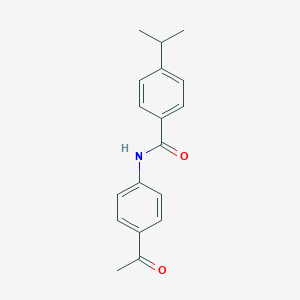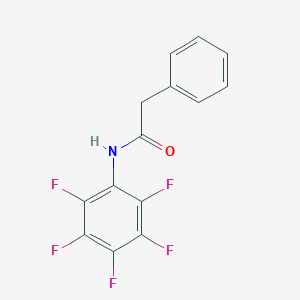![molecular formula C27H27N3O4S2 B186058 Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate CAS No. 5704-08-5](/img/structure/B186058.png)
Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate, also known as DMXAA, is a synthetic compound that has been studied extensively for its potential as an anti-cancer agent.
Mechanism of Action
Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate works by activating the immune system to attack cancer cells. Specifically, Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate activates the production of cytokines, which are small proteins that play a key role in immune response. The cytokines produced by Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate include tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha), which have been shown to have anti-tumor effects.
Biochemical and Physiological Effects:
Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate has been shown to have a variety of biochemical and physiological effects. In addition to activating the immune system, Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate has been shown to inhibit the formation of new blood vessels that tumors need to grow and spread. Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate has also been shown to increase the permeability of blood vessels in tumors, which can enhance the delivery of chemotherapy drugs to the tumor.
Advantages and Limitations for Lab Experiments
One advantage of Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate for lab experiments is that it has been extensively studied and has shown promising results in preclinical studies. However, Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate has also been shown to have limited effectiveness in some types of cancer, and its mechanism of action is not fully understood. Additionally, Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate has been shown to have some toxic side effects, which can limit its use in clinical settings.
Future Directions
Future research on Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate could focus on identifying the specific types of cancer for which it is most effective, and on developing strategies to minimize its toxic side effects. Additionally, research could focus on identifying the specific cytokines produced by Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate that are responsible for its anti-tumor effects, and on developing strategies to enhance their production. Finally, research could focus on developing new compounds that are based on the structure of Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate, but that have improved effectiveness and reduced toxicity.
Synthesis Methods
Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate can be synthesized through a multi-step process, starting with the reaction of 5-methyl-2-thiophenecarboxylic acid with ethyl chloroformate to form ethyl 5-methyl-2-thiophenecarboxylate. The resulting compound is then treated with diethylamine to form diethyl 5-methyl-2-thiophenecarboxylate, which is further reacted with 2-chloro-4-(5-methylthiophen-2-yl)quinoline to form the intermediate compound, 2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid diethylamide. Finally, this compound is reacted with methyl 5-bromo-4-methyl-2-thiophenecarboxylate to form Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate.
Scientific Research Applications
Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate has been studied extensively for its potential as an anti-cancer agent. In preclinical studies, Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate has shown promising results in inhibiting the growth of various types of cancer cells, including melanoma, lung cancer, and colon cancer. Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate has also been shown to enhance the anti-tumor effects of radiation therapy and chemotherapy.
properties
CAS RN |
5704-08-5 |
|---|---|
Product Name |
Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate |
Molecular Formula |
C27H27N3O4S2 |
Molecular Weight |
521.7 g/mol |
IUPAC Name |
methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C27H27N3O4S2/c1-6-30(7-2)26(32)23-16(4)22(27(33)34-5)25(36-23)29-24(31)18-14-20(21-13-12-15(3)35-21)28-19-11-9-8-10-17(18)19/h8-14H,6-7H2,1-5H3,(H,29,31) |
InChI Key |
CVXKZNMEPOHGCQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)C)C(=O)OC)C |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-nitrophenyl)ethyl]cyclohexanamine](/img/structure/B185976.png)

![5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B185980.png)






![2-(2,4-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B185994.png)



